molecular formula C16H18N2S2 B10923033 1-[2-(Methylsulfanyl)phenyl]-3-(2-phenylethyl)thiourea

1-[2-(Methylsulfanyl)phenyl]-3-(2-phenylethyl)thiourea

Cat. No.: B10923033
M. Wt: 302.5 g/mol
InChI Key: VEVGLLQOBYVPLD-UHFFFAOYSA-N
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Description

N-[2-(METHYLSULFANYL)PHENYL]-N’-PHENETHYLTHIOUREA is an organic compound that features a thiourea functional group. This compound is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group at the 2-position and a phenethyl group attached to the nitrogen atom of the thiourea moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(METHYLSULFANYL)PHENYL]-N’-PHENETHYLTHIOUREA typically involves the reaction of 2-(methylsulfanyl)aniline with phenethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:

2-(Methylsulfanyl)aniline+Phenethyl isothiocyanateN-[2-(Methylsulfanyl)phenyl]-N’-phenethylthiourea\text{2-(Methylsulfanyl)aniline} + \text{Phenethyl isothiocyanate} \rightarrow \text{N-[2-(Methylsulfanyl)phenyl]-N'-phenethylthiourea} 2-(Methylsulfanyl)aniline+Phenethyl isothiocyanate→N-[2-(Methylsulfanyl)phenyl]-N’-phenethylthiourea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(METHYLSULFANYL)PHENYL]-N’-PHENETHYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiourea moiety can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃)

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-[2-(METHYLSULFANYL)PHENYL]-N’-PHENETHYLTHIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(METHYLSULFANYL)PHENYL]-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Methylsulfanyl)phenyl]acetamide
  • 2-Chloro-N-[2-(methylsulfanyl)phenyl]acetamide
  • N-[2-(methylsulfanyl)phenyl]-2-naphthamide

Uniqueness

N-[2-(METHYLSULFANYL)PHENYL]-N’-PHENETHYLTHIOUREA is unique due to the presence of both a methylsulfanyl group and a phenethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18N2S2

Molecular Weight

302.5 g/mol

IUPAC Name

1-(2-methylsulfanylphenyl)-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C16H18N2S2/c1-20-15-10-6-5-9-14(15)18-16(19)17-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H2,17,18,19)

InChI Key

VEVGLLQOBYVPLD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=S)NCCC2=CC=CC=C2

Origin of Product

United States

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